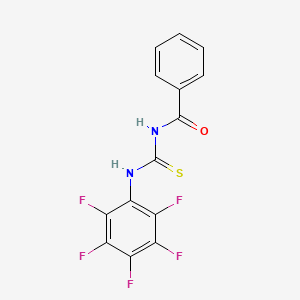

1-benzoyl-3-(2,3,4,5,6-pentafluorophenyl)thiourea

Description

1-Benzoyl-3-(2,3,4,5,6-pentafluorophenyl)thiourea is a substituted thiourea derivative characterized by a benzoyl group at the N1 position and a fully fluorinated phenyl ring at the N3 position. Thioureas are sulfur-containing organic compounds with the general structure R¹R²N–C(S)–NR³R⁴. The pentafluorophenyl substituent introduces strong electron-withdrawing effects due to fluorine’s high electronegativity, which significantly influences the compound’s electronic properties, solubility, and intermolecular interactions .

Properties

IUPAC Name |

N-[(2,3,4,5,6-pentafluorophenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F5N2OS/c15-7-8(16)10(18)12(11(19)9(7)17)20-14(23)21-13(22)6-4-2-1-3-5-6/h1-5H,(H2,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCPSTIBZHIIID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F5N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea typically involves the reaction of benzoyl chloride with 2,3,4,5,6-pentafluoroaniline in the presence of ammonium thiocyanate. The reaction is carried out in a suitable solvent such as acetone under reflux conditions . The product is then purified through recrystallization from solvents like acetonitrile or ethanol .

Chemical Reactions Analysis

N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and proteins. It can also disrupt cellular processes by interacting with nucleic acids and cell membranes .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

- 1-Benzoyl-3-(4-hydroxyphenyl)thiourea : Exhibits a syn–anti conformation with a dihedral angle of 36.77° between the benzoyl and hydroxyphenyl rings. The hydroxyl group participates in hydrogen bonding, enhancing crystallinity .

- 1-Benzoyl-3-(4-chlorophenyl)thiourea: Chlorine’s moderate electronegativity alters electron density but lacks the extensive fluorination seen in the pentafluorophenyl analog. Crystallographic studies confirm planar thiourea cores with minor deviations in bond lengths (C=S: ~1.68 Å) .

- Fluorine’s van der Waals radius (1.47 Å) may also influence packing efficiency in the solid state .

Electronic Properties

- Frontier Molecular Orbitals (FMOs) : In 1-benzoyl-3-(4-methoxyphenyl)thiourea, computational studies (DFT/B3LYP) show the HOMO localized on the thiourea moiety and the LUMO on the benzoyl group. The pentafluorophenyl derivative’s LUMO is expected to be lower in energy due to fluorine’s electron-withdrawing nature, enhancing electrophilic reactivity .

Antioxidant and Antimicrobial Properties

- Antioxidants : 1-Benzoyl-3-(p-methoxyphenyl)thiourea (compound 68) shows IC₅₀ values of 12.3 µM against DPPH radicals. The pentafluorophenyl group’s electron-withdrawing nature may reduce antioxidant efficacy compared to electron-donating substituents (e.g., methoxy) .

- Antimicrobial Activity : 1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea inhibits Staphylococcus aureus (MIC: 8 µg/mL). Fluorine’s electronegativity could enhance membrane penetration in the pentafluorophenyl analog, but its steric bulk might limit target binding .

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : 1-Benzoyl-3-(4-methoxyphenyl)thiourea (compound 2) exhibits moderate AChE inhibition (IC₅₀: 45.2 µM). Docking studies suggest the pentafluorophenyl group’s hydrophobic surface could improve binding to enzyme active sites .

Coordination Chemistry and Supramolecular Interactions

Metal Complexation

- 1-Benzoyl-3-(4-chlorophenyl)thiourea : Acts as a bidentate ligand for Pt(IV) and Pd(II), forming square-planar complexes. The pentafluorophenyl analog’s stronger electron withdrawal may stabilize metal centers in higher oxidation states .

- Copper(I) Iodide Complexes : Halogenated derivatives (e.g., 4-bromo, 2-iodo) form 1D coordination polymers. The pentafluorophenyl group’s π-acidic nature could enable unique stacking interactions with CuI .

Supramolecular Assembly

- Aryl–Perfluoroaryl Stacking : 1-Benzoyl-3-(3,4-dimethoxyphenyl)thiourea exhibits quasi-aromatic stacking (distance: 3.5–3.7 Å). The pentafluorophenyl group may engage in orthogonal aryl–perfluoroaryl interactions, enhancing crystalline order .

Biological Activity

1-Benzoyl-3-(2,3,4,5,6-pentafluorophenyl)thiourea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H8F5N2OS

- Molecular Weight : 360.28 g/mol

The presence of multiple fluorine atoms in the pentafluorophenyl group contributes to the compound's unique properties and enhances its biological activity.

Antibacterial Activity

Recent studies indicate that thiourea derivatives exhibit significant antibacterial properties. For instance:

- In vitro Studies : this compound demonstrated effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 40 | 29 |

| S. aureus | 50 | 24 |

Anticancer Activity

Thiourea derivatives have shown promising anticancer effects across various cancer cell lines:

- Cell Line Studies : The compound exhibited IC50 values ranging from 7 to 20 µM against breast cancer cell lines. It was noted that treatment led to significant apoptosis in cancer cells and inhibited cell proliferation effectively .

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 14 | Growth inhibition |

Anti-inflammatory Activity

This compound has also been explored for its anti-inflammatory properties:

- Cytokine Inhibition : In studies measuring the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, the compound showed an inhibition rate of approximately 78% and 89%, respectively .

| Cytokine | Inhibition Rate (%) |

|---|---|

| TNF-α | 78 |

| IL-6 | 89 |

Neuroprotective Activity

Emerging research suggests potential neuroprotective effects of thiourea derivatives:

- Acetylcholinesterase Inhibition : The compound has been evaluated for its inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment. IC50 values ranged from 33.27 to 93.85 nM .

Case Studies

- Study on Anticancer Effects : A study involving various thiourea derivatives demonstrated that compounds similar to this compound significantly reduced cell viability in MCF-7 cells through induction of apoptosis and cell cycle arrest .

- Antibacterial Evaluation : Another research effort highlighted the antibacterial efficacy of this thiourea derivative against resistant bacterial strains in vitro and provided a comparative analysis with conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-benzoyl-3-(2,3,4,5,6-pentafluorophenyl)thiourea, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic addition between benzoyl isothiocyanate and 2,3,4,5,6-pentafluoroaniline under inert conditions. Solvent choice (e.g., THF or DCM), temperature (0–25°C), and stoichiometric ratios (1:1.2 amine:isothiocyanate) critically affect purity and yield. Intermediate isolation via flash chromatography and characterization by H/F NMR ensures structural fidelity . For fluorinated analogs, thiophosgene-mediated routes are also viable but require stringent safety protocols due to toxicity .

Q. Which spectroscopic techniques are most effective for characterizing this thiourea derivative, and how are spectral discrepancies resolved?

- Methodological Answer : Key techniques include:

- NMR : F NMR identifies fluorinated aromatic environments, while H NMR confirms thiourea NH protons (δ 10–12 ppm). Discrepancies in splitting patterns may arise from rotameric equilibria; variable-temperature NMR or DFT calculations can resolve these .

- X-ray crystallography : Resolves stereoelectronic effects of the pentafluorophenyl group on molecular packing .

- HPLC-MS : Validates purity and detects byproducts (e.g., disubstituted thioureas).

Q. What safety protocols are recommended for handling fluorinated thioureas during synthesis?

- Methodological Answer : Despite limited hazard data for this specific compound, general protocols for fluorinated aromatics apply:

- Use fume hoods and PPE (nitrile gloves, lab coats).

- Avoid inhalation of fine powders; employ wet methods for transfer.

- Emergency procedures should align with GHS guidelines for thiourea derivatives (e.g., skin/eye irrigation) .

Advanced Research Questions

Q. How does the electron-withdrawing pentafluorophenyl group influence the thiourea’s reactivity in catalytic or supramolecular applications?

- Methodological Answer : The pentafluorophenyl group enhances hydrogen-bond acceptor strength via polarization of the thiourea moiety. Computational studies (DFT) can quantify electrostatic potential surfaces, while titration experiments (e.g., UV-Vis with anion receptors) measure binding constants. Compare with non-fluorinated analogs to isolate electronic effects .

Q. What experimental designs are suitable for optimizing reaction conditions in scaled-up synthesis?

- Methodological Answer : Employ factorial design (e.g., 2 factorial) to test variables like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) identifies interactions between factors. For example, a 3-factor design could reveal that THF at 20°C with 1.5 eq. amine maximizes yield while minimizing byproducts .

Q. How can contradictions in biological activity data (e.g., inconsistent IC values) be systematically addressed?

- Methodological Answer :

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, solvent controls).

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers.

- Mechanistic studies : Use fluorescence quenching or SPR to validate target engagement, ruling off-target effects .

Q. What computational approaches are recommended to model the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Screen against protein databases (PDB) to predict binding modes.

- MD simulations : Simulate ligand-protein dynamics in explicit solvent (e.g., TIP3P water) to assess stability.

- QSAR : Corrogate substituent effects (e.g., fluorine position) with activity trends .

Methodological Frameworks

Q. How can researchers integrate this compound into a broader theoretical framework (e.g., non-covalent interactions in drug design)?

- Methodological Answer : Align with conceptual frameworks like "σ-hole" theory for halogen bonding, extending to fluorinated systems. Design experiments to test thiourea’s dual role as hydrogen-bond donor/acceptor in crystal engineering or enzyme inhibition. Validate through comparative studies with controlled structural variants .

Q. What strategies resolve crystallographic disorder in fluorinated thiourea derivatives?

- Methodological Answer :

- Low-temperature data collection : Reduces thermal motion artifacts.

- Twinned refinement : Applies to crystals with pseudo-symmetry.

- DFT-assisted modeling : Constrains geometric parameters during refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.